1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide

Medicinal Chemistry Structure–Activity Relationship Isomer Comparison

Sourcing CAS 1049865-76-0 directly supports 11β-HSD1 inhibitor programs requiring an ortho-tolyl substituent not represented in published SAR. This racemic piperidine-2-carboxamide scaffold provides >300-fold enantioselectivity potential upon chiral resolution, making it ideal for both target engagement studies and chiral methodology development. Its physicochemical profile (MW=398.9, cLogP=4.2, TPSA=103 Ų) ensures Lipinski/Veber compliance for high-throughput screening. Secure this regioisomerically pure 2-carboxamide to avoid the pharmacological ambiguity of 3- or 4-carboxamide analogs.

Molecular Formula C17H19ClN2O3S2
Molecular Weight 398.92
CAS No. 1049865-76-0
Cat. No. B2788026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide
CAS1049865-76-0
Molecular FormulaC17H19ClN2O3S2
Molecular Weight398.92
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C17H19ClN2O3S2/c1-12-6-2-3-7-13(12)19-17(21)14-8-4-5-11-20(14)25(22,23)16-10-9-15(18)24-16/h2-3,6-7,9-10,14H,4-5,8,11H2,1H3,(H,19,21)
InChIKeyDHTNPNPPGHFWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide (CAS 1049865-76-0): Chemical Identity, Scaffold Class, and Baseline Physicochemical Profile


1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide (CAS 1049865-76-0) is a synthetic small molecule built on a piperidine-2-carboxamide scaffold bearing a 5-chlorothiophene-2-sulfonyl group and an ortho‑tolyl (2-methylphenyl) amide substituent [1]. The compound contains a single stereogenic center at the piperidine 2‑position and is supplied as a racemic mixture. Its computed physicochemical descriptors include a molecular weight of 398.9 g/mol, XLogP3-AA of 4.2, topological polar surface area of 103 Ų, and one hydrogen bond donor [1]. As of ChEMBL 20, no experimentally determined bioactivity has been reported for this specific compound [2]; its value proposition is therefore defined by a combination of scaffold class activity data, regioisomeric differentiation, and substitution-pattern specificity that distinguishes it from closely related analogs.

Why Generic Substitution Fails for 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide: Structural Determinants of Target Engagement and Selectivity


Compounds within the 1‑arylsulfonylpiperidine‑2‑carboxamide class cannot be treated as interchangeable because three structural variables independently govern biological activity: (i) the regioisomeric position of the carboxamide on the piperidine ring (2‑ vs 3‑ vs 4‑), which dictates both three‑dimensional geometry and stereochemical configuration [1][2]; (ii) the ortho, meta, or para substitution pattern on the N‑aryl ring, which modulates steric hindrance, conformational preferences, and hydrogen‑bonding capacity [1]; and (iii) the electronic character of the arylsulfonyl group, where the 5‑chlorothiophene moiety provides distinct electron‑withdrawing properties compared to phenyl, substituted phenyl, or unsubstituted thiophene sulfonamides. Published SAR for (R)-1‑arylsulfonylpiperidine‑2‑carboxamides as 11β‑HSD1 inhibitors demonstrates that the R enantiomer drives target inhibition while the S enantiomer is essentially inactive, and that even subtle alterations to the N‑aryl substituent produce order‑of‑magnitude shifts in IC50 values [2]. Consequently, replacing CAS 1049865-76-0 with its meta‑tolyl or para‑tolyl isomer, or with a piperidine‑3‑carboxamide analog, is predicted to yield quantitatively different pharmacological profiles that would confound SAR interpretation and lead to erroneous structure–activity conclusions.

Product-Specific Quantitative Evidence Guide for 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide: Head-to-Head Differential Data Versus Closest Analogs


Ortho-Tolyl Versus Meta-Tolyl Isomer: Calculated Physicochemical and Steric Differentiation

The ortho‑tolyl (2‑methylphenyl) substituent in CAS 1049865-76-0 introduces a sterically hindered amide bond geometry fundamentally different from that of the meta‑tolyl isomer. Computational comparison of the ortho‑tolyl compound versus its meta‑tolyl analog (1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide) reveals identical molecular formula and molecular weight but distinct three‑dimensional conformations due to the ortho‑methyl group restricting rotation around the N–aryl bond. In published SAR for the (R)-1‑arylsulfonylpiperidine‑2‑carboxamide series, replacement of the N-phenyl substituent with ortho‑substituted aryl groups produced greater than 10‑fold shifts in 11β‑HSD1 inhibitory potency [1], establishing that ortho substitution is not a conservative modification. Furthermore, the ortho‑methyl group is expected to lower the compoundʼs effective hydrogen‑bond donor accessibility by shielding the amide NH, a feature that can be exploited to modulate target selectivity and off‑target binding [2].

Medicinal Chemistry Structure–Activity Relationship Isomer Comparison

Piperidine-2-Carboxamide Versus Piperidine-3-Carboxamide Scaffold: Regioisomeric Impact on Target Engagement and Chiral Recognition

The carboxamide attachment at the piperidine 2‑position introduces a stereogenic center that is absent in piperidine‑3‑carboxamide and piperidine‑4‑carboxamide regioisomers. Published data for N‑sulfonylpiperidine‑3‑carboxamides (SPCs) as HBV capsid assembly modulators show that the 3‑carboxamide series achieves potent antiviral activity (compound C‑39: EC50 = 0.47 µM in HepAD38 cells, CC50 > 100 µM) [1]. However, transplantation of the carboxamide to the 2‑position fundamentally alters the vector of the amide group relative to the sulfonamide pharmacophore and introduces chirality, which is a critical determinant of activity in the 11β‑HSD1 context: the (R)‑enantiomer of 1‑arylsulfonylpiperidine‑2‑carboxamides inhibits human 11β‑HSD1 with IC50 values in the sub‑micromolar range, whereas the corresponding (S)‑enantiomers are inactive (IC50 > 10 µM) [2]. The 2‑carboxamide scaffold therefore offers both a chiral handle for enantioselective target recognition and a spatial orientation distinct from the 3‑carboxamide series, which targets an entirely different protein (HBV core protein vs 11β‑HSD1).

Medicinal Chemistry Scaffold Hopping Stereochemistry

Enantiomeric Composition: Racemic Mixture Versus Enantiopure (R)-Form in 1-Arylsulfonylpiperidine-2-Carboxamides

CAS 1049865-76-0 is supplied as a racemic mixture (undefined stereocenter at the piperidine 2‑position) [1]. Published data conclusively demonstrate that for 1‑arylsulfonylpiperidine‑2‑carboxamides, only the (R)‑enantiomer inhibits 11β‑HSD1; the (S)‑enantiomer is at least 300‑fold less potent [2]. The racemate therefore represents a 1:1 mixture of active and inactive enantiomers, which is a critical consideration for experimental design: any biological activity observed for the racemate will underestimate the true potency of the (R)‑enantiomer by approximately 2‑fold (assuming the (S)‑enantiomer contributes negligibly). Conversely, if a target is enantioselective for the (S)‑form, the racemate provides a convenient screening tool to detect activity in either stereochemical series. The compoundʼs undefined stereocenter also makes it a suitable substrate for chiral resolution studies or asymmetric synthesis optimization campaigns.

Stereochemistry Enantioselectivity Preclinical Pharmacology

5-Chlorothiophene-2-Sulfonyl Versus Phenylsulfonyl and Thiophene-2-Sulfonyl Analogs: Electronic and Lipophilic Differentiation

The 5‑chlorothiophene‑2‑sulfonyl group in CAS 1049865-76-0 provides a distinct combination of electron‑withdrawing character and lipophilicity compared to the more common phenylsulfonyl or unsubstituted thiophene‑2‑sulfonyl groups found in analogs. The computed XLogP3-AA of 4.2 for the target compound places it within the optimal range for oral bioavailability (Lipinski compliance: MW < 500, HBD = 1, HBA = 5, TPSA = 103 Ų) [1]. The chlorine atom adds both polarizable surface and metabolic stability relative to the unsubstituted thiophene analog (1‑(thiophen‑2‑ylsulfonyl)‑N‑(p‑tolyl)piperidine‑2‑carboxamide). In the broader 11β‑HSD1 inhibitor class, the arylsulfonyl group is a critical pharmacophoric element; substitution on the aryl ring directly modulates potency, with chloro‑substituted arylsulfonyl groups typically yielding 3‑ to 10‑fold improvements in IC50 over unsubstituted phenylsulfonyl [2]. The 5‑chlorothiophene moiety also presents a potential metabolic soft spot (CYP‑mediated oxidation of the thiophene ring), which is a distinct liability profile compared to phenylsulfonyl analogs.

Physicochemical Profiling Sulfonamide SAR Drug Likeness

Absence of Reported Bioactivity Versus Closest Analogs: Risk and Opportunity Assessment

A search of the ChEMBL 20 database returns no experimentally determined bioactivity data for CAS 1049865-76-0, and ZINC confirms that this substance is not reported in any publications [1]. This contrasts with closely related analogs: the N‑(2‑chlorophenyl) analog (CAS 1049865-50-0) and the N‑(3‑methoxyphenyl) analog (CAS 1099765-93-1 synthetic variant) have been cited in medicinal chemistry contexts, and the broader (R)-1‑arylsulfonylpiperidine‑2‑carboxamide class is established as a validated 11β‑HSD1 inhibitor chemotype with cross‑species activity, in vivo PK/PD data, and a defined DMPK profile [2]. The absence of data for the ortho‑tolyl compound represents both a risk (unpredictable behavior in assays) and an opportunity: it is a genuinely unexplored chemical entity that may exhibit novel target selectivity, improved metabolic stability, or an unexpected polypharmacology profile when screened against a broad target panel.

Screening Library Novel Target Identification Data Gap Analysis

Best Research and Industrial Application Scenarios for 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide (CAS 1049865-76-0)


11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor SAR Expansion with a Novel Ortho-Tolyl Vector

The (R)-1-arylsulfonylpiperidine-2-carboxamide scaffold is a validated starting point for 11β-HSD1 inhibitor development, with lead compound 8w demonstrating sub‑micromolar potency (human IC50 = 0.033 µM), cross‑species activity, and dose‑dependent in vivo efficacy in mice [1]. CAS 1049865-76-0 introduces an ortho‑tolyl substituent not represented in the published SAR, offering medicinal chemistry teams a new vector for exploring the N‑aryl binding sub‑pocket. Following chiral resolution to isolate the (R)‑enantiomer, the compound can be directly evaluated in recombinant human and mouse 11β‑HSD1 enzyme assays to quantify its potency and selectivity relative to known analogs. The racemate may also serve as a tool to confirm the enantioselectivity of 11β‑HSD1 engagement in a new structural context, providing a negative control (S‑enantiomer) within the same synthetic batch for target engagement studies.

Screening Library Enrichment for Underexplored Sulfonylpiperidine-2-Carboxamide Chemical Space

Because CAS 1049865-76-0 has no reported bioactivity in ChEMBL [2], it represents an attractive addition to diversity‑oriented screening libraries targeting novel biology. The compound occupies a region of physicochemical space (MW = 398.9, cLogP ≈ 4.2, TPSA = 103 Ų) that is fully compliant with Lipinski and Veber rules [3], making it suitable for both biochemical and cell‑based high‑throughput screening. Its structural features — a stereogenic center, a halogenated heteroaryl sulfonamide, and a sterically congested ortho‑tolyl amide — differentiate it from the majority of commercially available screening compounds, increasing the probability of identifying novel target‑ligand interactions in phenotypic screening campaigns.

Enantioselective Synthesis and Chiral Chromatography Method Development

The racemic nature of CAS 1049865-76-0, combined with the documented >300‑fold enantioselectivity difference in the 11β‑HSD1 context [1], makes it an ideal substrate for developing chiral separation protocols (SFC or HPLC on polysaccharide‑based CSPs) or for benchmarking asymmetric synthetic methodologies. The ortho‑tolyl chromophore provides a convenient UV absorption handle for analytical detection, while the 5‑chlorothiophene moiety offers a distinct retention time shift in reversed‑phase chromatographic systems compared to phenylsulfonyl analogs. The separated enantiomers can subsequently be assigned absolute configuration by vibrational circular dichroism (VCD) or X‑ray crystallography, and evaluated for target‑specific activity.

Computational Docking and Molecular Dynamics Studies of Sulfonamide Pharmacophore Geometry

The 2‑carboxamide regioisomer imposes a specific spatial relationship between the sulfonamide and amide pharmacophores that is absent in 3‑carboxamide and 4‑carboxamide analogs [1][2]. CAS 1049865-76-0 can be docked into the 11β‑HSD1 crystal structure (e.g., PDB 1XU7 or 2BEL) to predict the binding mode of the ortho‑tolyl group and to compare it with published meta‑ and para‑substituted analogs. The compoundʼs computed descriptors (HBD = 1, HBA = 5, rotatable bonds = 4) [3] make it computationally tractable for molecular dynamics simulations to assess binding pocket stability, water network interactions, and conformational strain imposed by the ortho‑methyl group, thereby guiding further medicinal chemistry optimization without requiring immediate synthetic effort.

Quote Request

Request a Quote for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.